Ganciclovir Mono-O-acétate

Vue d'ensemble

Description

Le Ganciclovir Mono-O-acétate est un dérivé du Ganciclovir, un analogue nucléosidique connu pour ses propriétés antivirales, en particulier contre le cytomégalovirus (CMV).

Applications De Recherche Scientifique

Ganciclovir Mono-O-acetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in studies involving nucleoside analogues and their interactions with biological systems.

Medicine: Investigated for its potential antiviral properties and as a prodrug for Ganciclovir, enhancing its bioavailability and reducing toxicity.

Industry: Utilized in the development of antiviral coatings and materials

Mécanisme D'action

Target of Action

Ganciclovir Mono-O-acetate, a derivative of Ganciclovir , primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of viral DNA, making it an effective target for antiviral drugs .

Mode of Action

Ganciclovir Mono-O-acetate inhibits virus replication by its incorporation into viral DNA . This incorporation inhibits deoxyadenosine triphosphate (dATP) and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Biochemical Pathways

The primary biochemical pathway affected by Ganciclovir Mono-O-acetate is the DNA replication pathway of the Herpesvirus family . By inhibiting the DNA polymerase, the drug prevents the virus from replicating its DNA, thereby stopping the virus from multiplying and spreading .

Pharmacokinetics

Ganciclovir, the parent compound of Ganciclovir Mono-O-acetate, has a bioavailability of 5% when administered orally . It has a rapid distribution phase (0.23 h) and a terminal serum half-life of 2–4 hours . Renal clearance is the dominant form of elimination, with more than 80% of the administered dose found in the urine unchanged . The pharmacokinetics of Ganciclovir can be adequately described by a one-compartment model with first-order elimination, with body weight and estimated glomerular filtration rate as significant covariates .

Result of Action

The primary result of Ganciclovir Mono-O-acetate’s action is the inhibition of viral DNA replication, leading to a halt in the multiplication and spread of the virus . This results in a decrease in the viral load within the host, alleviating symptoms and helping the immune system clear the infection .

Action Environment

The action of Ganciclovir Mono-O-acetate can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s immune status, as the drug targets viruses that primarily affect immunocompromised individuals

Analyse Biochimique

Biochemical Properties

Ganciclovir Mono-O-acetate interacts with various enzymes and proteins in biochemical reactions. It is metabolized to the triphosphate form by primarily three cellular enzymes: a deoxyguanosine kinase induced by CMV-infected cells, guanylate kinase, and phosphoglycerate kinase . The selective antiviral response associated with Ganciclovir treatment is achieved because of the much weaker inhibition of cellular DNA polymerases by Ganciclovir-TP .

Cellular Effects

Ganciclovir Mono-O-acetate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral DNA synthesis . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Molecular Mechanism

The mechanism of action of Ganciclovir Mono-O-acetate involves its conversion to ganciclovir triphosphate, which inhibits viral DNA synthesis . This inhibition includes a selective and potent inhibition of the viral DNA polymerases . Ganciclovir triphosphate is a competitive inhibitor of deoxyguanosine triphosphate incorporation into DNA and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases .

Temporal Effects in Laboratory Settings

The effects of Ganciclovir Mono-O-acetate change over time in laboratory settings. Ganciclovir triphosphate, once formed, persists for days in the CMV-infected cell . This long-term effect on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ganciclovir Mono-O-acetate vary with different dosages in animal models . Studies of cytomegalovirus infections in animals have demonstrated the antiviral efficacy of Ganciclovir and indicate greater potency than aciclovir in pulmonary infections .

Metabolic Pathways

Ganciclovir Mono-O-acetate is involved in several metabolic pathways. It is metabolized to the triphosphate form by primarily three cellular enzymes . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Ganciclovir Mono-O-acetate is transported and distributed within cells and tissues. Renal excretion of unchanged drug by glomerular filtration and active tubular secretion is the major route of elimination of Ganciclovir .

Subcellular Localization

It is known that the drug is converted intracellularly to ganciclovir 5’-monophosphate by a viral kinase during infection .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Ganciclovir Mono-O-acétate est synthétisé par estérification du Ganciclovir avec de l'anhydride acétique ou de l'acétate de vinyle. La réaction implique généralement l'utilisation d'un catalyseur tel que la pyridine ou la triéthylamine pour faciliter le processus d'acétylation. La réaction est réalisée à des températures contrôlées, généralement entre 0°C et 25°C, pour garantir la stabilité du produit .

Méthodes de production industrielle

En milieu industriel, la production de this compound implique des procédés d'estérification à grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés assure un rendement élevé et une pureté élevée du produit. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus d'acétylation .

Analyse Des Réactions Chimiques

Types de réactions

Le Ganciclovir Mono-O-acétate subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le groupe acétate peut être hydrolysé en Ganciclovir en présence d'eau ou de solutions aqueuses.

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de divers dérivés oxydés.

Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Hydrolyse : Des conditions acides ou basiques (par exemple, l'acide chlorhydrique ou l'hydroxyde de sodium) sont couramment utilisées.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Substitution : Des nucléophiles tels que les amines ou les thiols dans des conditions douces.

Principaux produits formés

Hydrolyse : Ganciclovir.

Oxydation : Dérivés oxydés du this compound.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Employé dans des études impliquant des analogues nucléosidiques et leurs interactions avec les systèmes biologiques.

Médecine : Investigué pour ses propriétés antivirales potentielles et comme prodrog pour le Ganciclovir, améliorant sa biodisponibilité et réduisant sa toxicité.

Industrie : Utilisé dans le développement de revêtements et de matériaux antiviraux

Mécanisme d'action

Le this compound exerce ses effets principalement par sa conversion en Ganciclovir in vivo. Le Ganciclovir est phosphorylé par les kinases virales pour former le Ganciclovir triphosphate, qui inhibe l'ADN polymérase virale, empêchant ainsi la synthèse et la réplication de l'ADN viral. Ce mécanisme est particulièrement efficace contre le CMV et d'autres virus herpétiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Valganciclovir : Un prodrog du Ganciclovir avec une meilleure biodisponibilité orale.

Acyclovir : Un autre analogue nucléosidique ayant des propriétés antivirales, principalement utilisé contre le virus de l'herpès simplex.

Famciclovir : Un prodrog du Penciclovir, utilisé pour traiter les infections à virus herpétiques.

Unicité

Le Ganciclovir Mono-O-acétate est unique en raison de son estérification spécifique, qui améliore sa stabilité chimique et son potentiel de délivrance ciblée. Contrairement au Valganciclovir, qui est conçu pour l'administration orale, le this compound peut être utilisé dans diverses formulations, y compris les formes topiques et injectables .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Activité Biologique

Ganciclovir Mono-O-acetate is a derivative of ganciclovir, an antiviral medication predominantly used for treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This article explores the biological activity of Ganciclovir Mono-O-acetate, focusing on its mechanisms of action, pharmacokinetics, efficacy, and safety profile.

Ganciclovir acts primarily as a nucleoside analogue that inhibits viral DNA synthesis. Its active form, ganciclovir triphosphate (ganciclovir-TP), is produced through phosphorylation by viral and cellular kinases. The key steps include:

- Phosphorylation : Ganciclovir is phosphorylated by the viral UL97 kinase to form ganciclovir monophosphate, which is further phosphorylated by cellular kinases to ganciclovir-TP.

- Inhibition of Viral DNA Polymerase : Ganciclovir-TP selectively inhibits the CMV DNA polymerase, leading to termination of viral DNA elongation and ultimately inhibiting viral replication .

Pharmacokinetics

The pharmacokinetic profile of Ganciclovir Mono-O-acetate is influenced by its metabolism and bioavailability:

- Bioavailability : The oral bioavailability of ganciclovir is low (2.6% to 8.9%) due to extensive first-pass metabolism. However, when administered as the prodrug valganciclovir, the bioavailability can reach up to 60% .

- Tissue Distribution : Ganciclovir-TP accumulates in CMV-infected cells, where it remains stable with a half-life of approximately 16.5 hours, allowing for sustained antiviral activity .

Efficacy Against Cytomegalovirus

Ganciclovir Mono-O-acetate demonstrates significant antiviral activity against CMV. Clinical studies indicate its effectiveness in treating:

- CMV Retinitis : Particularly in patients with AIDS or those undergoing organ transplantation.

- CMV Pneumonitis : In bone marrow transplant recipients, ganciclovir has been shown to improve outcomes when used alongside CMV immune globulin .

Table 1: Comparative Efficacy of Ganciclovir and Valganciclovir

| Drug | Bioavailability (%) | Primary Use | Efficacy Against CMV |

|---|---|---|---|

| Ganciclovir | 2.6 - 8.9 | IV administration | High |

| Valganciclovir | ~60 | Oral administration | Higher systemic levels |

Safety Profile and Adverse Effects

While Ganciclovir Mono-O-acetate is generally effective, it is associated with several adverse effects:

- Hematological Toxicity : Myelosuppression is common, with neutropenia occurring in up to 50% of patients receiving treatment . Monitoring of blood counts is essential during therapy.

- Potential Mutagenicity : Preclinical studies suggest that ganciclovir may be mutagenic and teratogenic; thus, caution is advised when prescribing to pregnant women .

Case Studies

Several case studies highlight the clinical application of Ganciclovir Mono-O-acetate:

- Case Study 1 : A study involving bone marrow transplant recipients demonstrated that early initiation of ganciclovir therapy significantly reduced the incidence of CMV disease compared to delayed treatment.

- Case Study 2 : In HIV-positive patients with CMV retinitis, combination therapy with ganciclovir and immune globulin resulted in improved visual outcomes compared to ganciclovir alone.

Propriétés

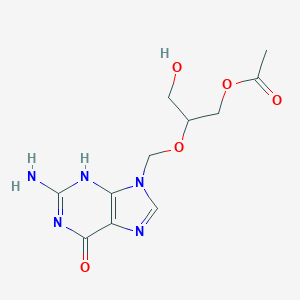

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKCCHLLFMWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333225 | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88110-89-8 | |

| Record name | 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88110-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOP6XHY7OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.